4-Hexylbenzyl bromide

CAS No.: 60982-72-1

Cat. No.: VC8182163

Molecular Formula: C13H19B

Molecular Weight: 255.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60982-72-1 |

|---|---|

| Molecular Formula | C13H19B |

| Molecular Weight | 255.19 g/mol |

| IUPAC Name | 1-(bromomethyl)-4-hexylbenzene |

| Standard InChI | InChI=1S/C13H19Br/c1-2-3-4-5-6-12-7-9-13(11-14)10-8-12/h7-10H,2-6,11H2,1H3 |

| Standard InChI Key | DMLFJPOPJBZODW-UHFFFAOYSA-N |

| SMILES | CCCCCCC1=CC=C(C=C1)CBr |

| Canonical SMILES | CCCCCCC1=CC=C(C=C1)CBr |

Introduction

Structural and Chemical Identity of 4-Hexylbenzyl Bromide

Molecular Architecture

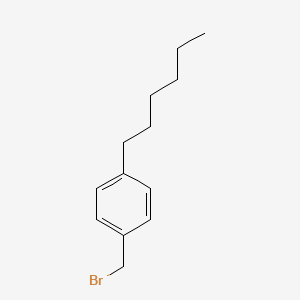

4-Hexylbenzyl bromide features a benzene ring substituted with a hexyl group at the para position and a bromomethyl group at the benzylic position. Its IUPAC name is 1-(bromomethyl)-4-hexylbenzene, with a molecular formula of C₁₃H₁₉Br and a molecular weight of 255.19 g/mol. The hexyl chain enhances lipophilicity compared to unsubstituted benzyl bromide, influencing solubility and reactivity .

Spectroscopic Characterization

While direct spectral data for 4-hexylbenzyl bromide is scarce in the literature, analogous compounds provide insights:

-

¹H NMR: Expected signals include a triplet for terminal methyl (δ 0.88 ppm), multiplets for hexyl methylenes (δ 1.20–1.60 ppm), and aromatic protons (δ 7.20–7.40 ppm). The benzylic CH₂Br group typically appears as a singlet near δ 4.50 ppm .

-

¹³C NMR: The benzylic carbon adjacent to bromine resonates at δ 30–35 ppm, while aromatic carbons appear between δ 125–140 ppm .

Synthesis and Optimization

Catalytic Bromination of 4-Hexylbenzyl Alcohol

Adapting methods from benzyl bromide synthesis , 4-hexylbenzyl bromide can be prepared via acid-catalyzed bromination:

Procedure:

-

Reaction Setup: Mix 4-hexylbenzyl alcohol (1 mol) with 48% hydrobromic acid (0.85–1.06 mol) and concentrated sulfuric acid (0.3–0.5 mol) at 48–56°C .

-

Stirring and Reflux: Stir for 1.5–4 hours, followed by reflux at 102°C for 1–2 hours to drive the reaction to completion .

-

Workup: Cool to 38–40°C, separate the organic layer, and wash sequentially with water, alkaline solution (e.g., 5% Na₂SO₃), and water again .

-

Purification: Dry over CaCl₂ or MgSO₄, followed by vacuum distillation (138–143°C at −0.09 MPa) .

Yield Optimization:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| HBr : Alcohol Ratio | 0.85–1.06 | Maximizes bromide substitution |

| H₂SO₄ Concentration | 85–98% | Enhances reaction rate |

| Reaction Temperature | 48–56°C | Balances kinetics and side reactions |

Yields typically exceed 95% under optimized conditions .

Alternative Routes

-

Free Radical Bromination: Using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in CCl₄, though less efficient for benzylic positions.

-

Grignard Alkylation: Reacting 4-hexylbenzyl magnesium bromide with CO₂ or electrophiles, but this method introduces complexity .

Physicochemical Properties

Thermal and Solubility Profiles

The hexyl chain reduces volatility compared to benzyl bromide (BP 201°C) and enhances solubility in nonpolar solvents.

Reactivity

-

Nucleophilic Substitution: The benzylic bromine is highly susceptible to SN₂ reactions, enabling alkylation of amines, thiols, and alcohols.

-

Polymerization: Acts as a crosslinker in styrene-based polymers, improving thermal stability .

-

Hydrolysis: Slow reaction with water yields 4-hexylbenzyl alcohol and HBr, necessitating anhydrous storage .

Applications in Materials Science

Monomer for Conjugated Polymers

In polymer chemistry, 4-hexylbenzyl bromide serves as a precursor for donor-acceptor copolymers:

-

Synthesis of HP-POzM: Reacted with phenoxazine to form electron-rich monomers for organic photovoltaics .

-

Side Chain Engineering: The hexyl group improves solubility in processing solvents (e.g., chloroform, toluene), critical for thin-film device fabrication .

Liquid Crystals and Surfactants

-

Mesogen Synthesis: Quaternized with pyridines to form ionic liquid crystals with tunable phase transitions.

-

Surfactant Intermediate: Conversion to 4-hexylbenzyl trimethylammonium bromide enhances micelle formation in aqueous solutions.

| Hazard | Precautionary Measures | Source |

|---|---|---|

| Corrosive (Skin/Eye) | Use nitrile gloves, face shield | |

| Flammable (Flash Point 79°C) | Avoid open flames | |

| HBr Emission | Use scrubbers for distillation |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume